11H-indolo[3,2-c]quinoline
Description
Overview of the Indoloquinoline Scaffold in Medicinal Chemistry Research
The indoloquinoline core is a prominent feature in a variety of natural and synthetic compounds that display a broad spectrum of biological activities. nih.gov This family of isomeric tetracyclic compounds, which includes cryptolepine (B1217406), neocryptolepine, and isocryptolepine, has been extensively studied for its antiparasitic, antifungal, antibacterial, cytotoxic, anti-inflammatory, and antihyperglycemic properties. nih.gov The planar nature of the indoloquinoline system allows it to intercalate with DNA, a mechanism that contributes to its cytotoxic effects against cancer cells. acs.orgnih.gov Furthermore, derivatives of this scaffold have been investigated as inhibitors of various enzymes, including topoisomerases and protein kinases, highlighting the versatility of the indoloquinoline framework in drug design. acs.orgnih.gov The ability to readily synthesize and modify the indoloquinoline skeleton has made it an attractive starting point for the development of novel drug candidates. nih.govresearchgate.net
Historical Context and Evolution of 11H-Indolo[3,2-c]quinoline Studies
The study of indoloquinolines can be traced back to the isolation of alkaloids like cryptolepine from the West African shrub Cryptolepis sanguinolenta. nih.govresearchgate.net Isocryptolepine, which possesses the this compound core structure, is a naturally occurring bioactive alkaloid that has been a target for total synthesis for many years. nih.govrsc.org Early research focused on the isolation, structural elucidation, and initial biological screening of these natural products.
Over the past few decades, the focus has shifted towards the synthetic diversification of the this compound scaffold to explore its full therapeutic potential. nih.gov Numerous synthetic methodologies have been developed to construct this tetracyclic system, including the Friedländer condensation, Cadogan cyclization, Graebe-Ullmann reaction, and Fischer indolization. arkat-usa.org These synthetic advancements have enabled the preparation of a wide array of derivatives with varying substitution patterns, leading to the discovery of compounds with enhanced potency and selectivity for specific biological targets. arkat-usa.orguit.no A significant evolution in the study of 11H-indolo[3,2-c]quinolines has been the investigation of their potential as selective inhibitors of specific protein kinases, such as DYRK1A, which is implicated in neurological disorders. acs.orgresearchgate.net
Significance of this compound as a Privileged Scaffold in Drug Discovery Research
The designation of this compound as a privileged scaffold stems from its proven ability to serve as a template for the design of ligands for diverse biological targets. researchgate.net Its rigid and planar aromatic system provides a foundation for interactions with various biomacromolecules, including DNA and the ATP-binding sites of kinases. nih.govacs.orgresearchgate.net This structural feature is a key contributor to the broad range of biological activities observed for its derivatives.
The versatility of the this compound core is further enhanced by the numerous positions on the tetracyclic ring system that can be readily functionalized. oup.com This allows for the fine-tuning of physicochemical properties and the optimization of interactions with specific biological targets, a crucial aspect of modern drug discovery. The successful development of potent and selective inhibitors of enzymes like topoisomerases and protein kinases from this scaffold underscores its privileged nature. nih.govresearchgate.net For instance, derivatives of this compound have shown significant anticancer activity against various cancer cell lines, including leukemia and breast cancer. ijrpr.comresearchgate.net
Detailed Research Findings
The therapeutic potential of the this compound scaffold has been explored across several key areas of medicinal chemistry, leading to the identification of potent bioactive compounds.
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative effects of this compound derivatives against a range of cancer cell lines. The mechanisms underlying this activity are often attributed to their ability to interact with DNA and inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair. acs.orgnih.gov
For example, certain 6-amino-11H-indolo[3,2-c]quinoline derivatives have been shown to be more effective at killing MV4-11 leukemia cells than the standard anticancer drug cisplatin, with IC50 values below 0.9 μM. nih.gov One of the most potent compounds from this series, designated as 5g, exhibited a significant inhibitory effect on topoisomerase I with an IC50 value of 2.9 μM. nih.gov Another derivative, compound 8, displayed remarkable inhibitory activity against topoisomerase II with an IC50 of 6.82 μM. nih.gov Furthermore, some derivatives have shown particular efficacy against SNB-75 cancer cells, with GI50 values under 0.01 μM. ijrpr.com
Kinase Inhibition
A particularly promising area of research for this compound derivatives is their activity as protein kinase inhibitors. The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a key target, as its overexpression is linked to neurological conditions like Down syndrome and Alzheimer's disease. acs.orgnih.govnih.gov
Initial screening identified this compound-6-carboxylic acid as a moderately selective inhibitor of DYRK1A. acs.org Subsequent structural modifications led to the development of 10-iodo-substituted derivatives that are highly potent and selective DYRK1A inhibitors. acs.orgresearchgate.net X-ray crystallography has confirmed that these inhibitors bind within the ATP-binding site of the kinase. acs.orgresearchgate.net The development of such selective inhibitors is crucial for their potential use as pharmacological tools to study kinase function and as starting points for new therapeutics for neurodegenerative diseases. acs.orgnih.gov
Antimicrobial Properties
Derivatives of the this compound scaffold have also exhibited significant antimicrobial activity against a variety of pathogens. Studies have shown that these compounds can be effective against bacteria such as E. coli and S. aureus, as well as fungi like Candida albicans and Aspergillus niger. The structural modifications, such as the introduction of fluorine and methyl groups, have been shown to enhance the antimicrobial efficacy of these compounds.
Structure
3D Structure
Properties
IUPAC Name |
11H-indolo[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c1-4-8-14-10(5-1)12-9-16-13-7-3-2-6-11(13)15(12)17-14/h1-9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRUVABVXQZQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178594 | |
| Record name | 11H-Indolo(3,2-c)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239-09-8 | |
| Record name | 11H-Indolo(3,2-c)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000239098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11H-Indolo(3,2-c)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 11h Indolo 3,2 C Quinoline and Its Analogues
Classical Synthetic Routes to the 11H-Indolo[3,2-c]quinoline Core
The Fischer indole (B1671886) synthesis is a classic and versatile method for constructing the indole ring system, which can be adapted to form the this compound framework. nih.govjst.go.jp This reaction typically involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone.
In the context of this compound synthesis, a common strategy involves the reaction of a substituted phenylhydrazine with a tetrahydroquinolin-4-one derivative. For instance, 4-chloro-8-methoxy-11H-indolo[3,2-c]quinoline was synthesized from 8-chloro-2,3-dihydro-1H-quinolin-4-one and 4-methoxyphenylhydrazine. nih.govjst.go.jp Similarly, a series of indolo[3,2-c]quinolines were prepared by the Fischer indolization of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one with various hydrazines. nus.edu.sg Another approach involves the thermal Fischer indolization of 1H,2H-2-oxo-4-quinolinylcyclohexanonehydrazones, which yields 5,6-dihydro-11H-6-oxo-indolo[3,2-c]quinolines. niscpr.res.inniscair.res.in
The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement (the key step of the Fischer indolization) followed by aromatization to yield the final indoloquinoline product. The conditions for this reaction can vary, often requiring heat and an acidic catalyst.
Table 1: Examples of Fischer Indolization for this compound Synthesis
| Starting Material 1 | Starting Material 2 | Product | Reference(s) |
| 8-chloro-2,3-dihydro-1H-quinolin-4-one | 4-methoxyphenylhydrazine | 4-chloro-8-methoxy-11H-indolo[3,2-c]quinoline | nih.govjst.go.jp |
| 7-chloro-1,2,3,4-tetrahydroquinolin-4-one | Substituted hydrazines | Substituted indolo[3,2-c]quinolines | nus.edu.sg |
| 1H,2H-2-oxo-4-quinolinylcyclohexanonehydrazones | - | 5,6-dihydro-11H-6-oxo-indolo[3,2-c]quinolines | niscpr.res.inniscair.res.in |
| 1,2,3,4-tetrahydroquinolin-4-one | Phenylhydrazine | This compound | rsc.org |
The Graebe-Ullmann reaction is another classical method that has been employed for the synthesis of carboline systems, and by extension, can be adapted for indoloquinolines. researchgate.net This reaction involves the diazotization of an N-aryl-2-aminobenzylamine, followed by an intramolecular cyclization.
A modified Graebe-Ullmann mechanism is observed in the acid-catalyzed cyclization of 4-(1-benzotriazolyl)quinoline in polyphosphoric acid to furnish this compound. curtin.edu.au More directly, the Graebe-Ullmann thermal cyclization of N-arylated benzotriazoles has been utilized to prepare novel thiazoloindolo[3,2-c]quinolines and 8-substituted-11H-indolo[3,2-c]quinolines. researchgate.netub.ro This thermal process typically involves heating the benzotriazole (B28993) precursor to high temperatures, leading to the extrusion of nitrogen gas and subsequent radical cyclization to form the desired carbazole-like structure.
Modern and Advanced Synthetic Strategies for this compound Frameworks
More contemporary approaches to the synthesis of 11H-indolo[3,2-c]quinolines often focus on efficiency, milder reaction conditions, and the ability to introduce a wider range of functional groups.
A convenient, two-step synthesis of substituted 11H-indolo[3,2-c]quinolines has been developed utilizing a sequence of Friedlander condensation followed by Cadogan cyclization. arkat-usa.org The Friedlander synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline (B57606). researchgate.net In this sequence, o-aminobenzaldehydes are reacted with 2-nitrophenyl substituted ketones to first construct the quinoline ring. arkat-usa.org
The subsequent step is the Cadogan cyclization, a reductive cyclization of an o-nitrobiphenyl or a related o-nitroaryl derivative, typically using a trivalent phosphorus reagent like triethyl phosphite. This step efficiently forms the indole portion of the molecule by creating the C-N bond at the C4-position of the quinoline. arkat-usa.org This method has proven effective for preparing a variety of functionalized indolo[3,2-c]quinoline derivatives in moderate to good yields and with good functional group tolerance. arkat-usa.org
Table 2: Friedlander-Cadogan Synthesis of 11H-Indolo[3,2-c]quinolines
| Step | Reaction | Description | Reference(s) |
| 1 | Friedlander Condensation | Reaction of o-aminobenzaldehydes with 2-nitrophenyl substituted ketones to form the quinoline core. | arkat-usa.org |
| 2 | Cadogan Cyclization | Reductive cyclization of the nitro-substituted quinoline intermediate using a phosphorus reagent to form the indole ring. | arkat-usa.org |
An innovative approach for the synthesis of this compound-6-carboxylic acids involves a cascade autoxidation and ring contraction of paullones (7,12-dihydroindolo[3,2-d] thieme-connect.combenzazepin-6(5H)-ones). researchgate.netthieme-connect.com This reaction is carried out in the presence of molecular oxygen, N-hydroxyphthalimide (NHPI), and a cobalt(II) acetate (B1210297) catalyst. researchgate.netthieme-connect.comnih.gov
The proposed mechanism begins with an autoxidation reaction, followed by a ring contraction of the seven-membered ring of the paullone (B27933) to the six-membered ring of the quinoline, ultimately yielding the this compound-6-carboxylic acid. researchgate.netthieme-connect.com This method provides a direct route to these carboxylic acid derivatives in moderate yields. researchgate.netthieme-connect.com This rearrangement has been used to synthesize a variety of substituted this compound-6-carboxylic acids, which have been investigated for their biological activities. nih.govacs.org
Palladium-catalyzed cross-coupling reactions have become powerful tools in the synthesis of complex organic molecules, including the this compound scaffold. researchgate.net The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a key reaction in this context. wikipedia.orglibretexts.org
One strategy involves a Suzuki-Miyaura cross-coupling reaction between a bromoquinoline and a suitable boronic acid, followed by an azidation and subsequent photochemical cyclization to yield the this compound core. uit.nouis.no This sequence allows for the construction of a diverse library of analogues. uit.no
Another palladium-catalyzed approach is a tandem C-N/C-C cross-coupling reaction between 4-chloroquinolines and 2-chloroanilines. This involves an initial Buchwald-Hartwig amination to form a C-N bond, followed by an intramolecular C-C bond formation to construct the indole ring. researchgate.net Additionally, a Pd(0)-mediated intramolecular cyclization of N-(2-iodoaryl)-N-indolylmethylbenzenesulfonamides has been shown to be an effective method for synthesizing the indolo[3,2-c]quinoline framework. acs.org These palladium-catalyzed methods offer high efficiency and functional group tolerance, making them valuable for the synthesis of complex derivatives. unit.no
Vilsmeier Reaction and Electrocyclization Approaches in Indoloquinoline Synthesis
The Vilsmeier-Haack reaction and electrocyclization represent two effective strategies for assembling the this compound core. arkat-usa.org
The Vilsmeier-Haack reaction provides a pathway to quinoline precursors that can be further elaborated into the indoloquinoline system. rsc.orgchemijournal.com The reaction typically employs a Vilsmeier reagent, a combination of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemijournal.comchemijournal.com One synthetic route involves the intramolecular cyclization of acetanilides using the Vilsmeier reagent to produce 2-chloroquinoline-3-carbaldehydes. rsc.org Another approach begins with 2-nitroacetophenone, which undergoes a Vilsmeier-Haack reaction to yield a β-chlorocinnamaldehyde intermediate. This intermediate reacts with aniline (B41778) to form an enaminoimine hydrochloride, which upon thermal cyclization, gives a 2-(2-nitrophenyl)quinoline. The final indole ring is formed through intramolecular annulation via a nitrene intermediate, typically by heating with triethyl phosphate. nih.gov
Electrocyclization offers another elegant route to the indoloquinoline scaffold. arkat-usa.org This method often follows an aza-Wittig reaction to generate a precursor that undergoes subsequent electrocyclic ring closure. researchgate.net A prominent electrocyclization strategy involves the photochemical cyclization of an aryl azide (B81097) intermediate. uit.no In this approach, a 3-bromoquinoline (B21735) can be coupled with an appropriate aminophenylboronic acid via a Suzuki-Miyaura cross-coupling. The resulting amino-biaryl is converted to an aryl azide, which then undergoes a light-induced (photochemical) cyclization through a nitrene insertion mechanism to afford the final this compound product. researchgate.netuit.no This method has proven versatile for accessing analogues with various substituents. uit.no
Synthesis of Functionalized and Derivatized this compound Analogues
The functionalization of the this compound scaffold is crucial for modulating its chemical and physical properties. Strategic introduction of substituents at various positions (C2, C6, C8, C10, and N11) has been extensively explored.
Strategies for Substituent Introduction on the this compound Scaffold (e.g., C2, C6, C8, C10, N11 positions)
Diverse synthetic strategies have been developed to introduce functional groups onto the this compound core.
C2-Position: The C2 position can be functionalized through various means. For example, 2-amino derivatives are prepared by the reduction of a 2-nitro precursor using reagents like iron powder in acetic acid. acs.org Halogen atoms, such as fluorine and chlorine, have also been successfully introduced at this position, providing handles for further synthetic transformations. acs.org
C6-Position: The C6 position is a frequently modified site. 6-Chloro-11H-indolo[3,2-c]quinoline serves as a versatile intermediate for introducing a wide array of substituents via nucleophilic aromatic substitution. nih.gov Reactions with primary and secondary amines, such as ethane-1,2-diamine and N,N-dimethylethane-1,2-diamine, yield various 6-amino-substituted analogues. nih.govacs.org Additionally, carboxylic acid functionalities have been installed at the C6 position through methods like the rearrangement of paullone precursors. nih.gov
C8-Position: Substituents on the D-ring, specifically at the C8 position, have been introduced using multi-step synthetic sequences. One approach utilizes Fischer's indole synthesis, starting from 8-chloro-2,3-dihydro-1H-quinolin-4-one and a substituted phenylhydrazine to yield an 8-methoxy derivative. nih.gov This product can undergo further reactions, including nitration at C7, reduction of the nitro group, and oxidation to form this compound-7,10-diones. The methoxy (B1213986) group at C8 can then be displaced by various amines to afford 8-aminoquinones. nih.gov
C10-Position: Halogenation at the C10 position has been achieved to produce potent derivatives. The synthesis of 10-iodo and 10-chloro-11H-indolo[3,2-c]quinoline-6-carboxylic acids was accomplished via the cobalt-catalyzed autoxidation and ring contraction of appropriately substituted 10-halopaullone precursors. nih.govacs.org
N11-Position: The indole nitrogen at position 11 is readily alkylated. N-methylation is a common modification, typically achieved by treating the parent this compound with methyl iodide in the presence of a base. nih.gov This structural modification has been shown to significantly influence the compound's properties. nih.gov
Table 1: Examples of Synthesized Functionalized 11H-Indolo[3,2-c]quinolines
| Position | Substituent | Synthetic Precursor/Method | Reference |
|---|---|---|---|
| C2 | -NH₂ | Reduction of 2-nitro-11H-indolo[3,2-c]quinoline | acs.org |
| C6 | -NH(CH₂)₂NH₂ | Nucleophilic substitution on 6-chloro-11H-indolo[3,2-c]quinoline with ethane-1,2-diamine | nih.gov |
| C8 | -OCH₃ | Fischer's indole synthesis | nih.gov |
| C10 | -I | Rearrangement of 10-iodopaullone | nih.govacs.org |
| N11 | -CH₃ | Alkylation with methyl iodide | nih.gov |
Synthesis of Metal-Chelating this compound Ligands and Their Coordination Complexes
The planar, aromatic structure of this compound makes it an excellent scaffold for designing ligands for metal coordination. To achieve this, chelating moieties are appended to the core structure.
A common strategy involves installing a bidentate N,N-chelating unit. For instance, 2-amino-11H-indolo[3,2-c]quinoline can be condensed with 2-pyridinecarboxaldehyde (B72084) in a one-pot reaction with a metal-arene dimer, such as [M(p-cymene)Cl₂]₂ (where M = Ru(II) or Os(II)). acs.org This in situ formation of a Schiff base ligand followed by immediate coordination yields stable organometallic complexes. acs.org
Alternatively, ligands can be prepared by functionalizing the C6 position with chelating side chains, such as N-(11H-indolo[3,2-c]quinolin-6-yl)-ethane-1,2-diamine (L¹). nih.gov These pre-synthesized ligands are then reacted with metal precursors like [Ru(p-cymene)Cl₂]₂ or its osmium counterpart to form coordination complexes of the general formula [(η⁶-p-cymene)M(L)Cl]Cl. nih.gov Ligands have also been designed with the chelating site originating from other positions, including C2, C4, and C8, by introducing an amino group at the desired position, followed by Schiff base formation and complexation. acs.org
Table 2: Synthesis of Metal-Chelating this compound Complexes
| Ligand Precursor | Chelating Moiety Formation | Metal Precursor | Resulting Complex (Example) | Reference |
|---|---|---|---|---|
| 2-Amino-11H-indolo[3,2-c]quinoline | In situ Schiff base with 2-pyridinecarboxaldehyde | [Ru(p-cymene)Cl₂]₂ | (η⁶-p-Cymene)[(11H-indolo[3,2-c]quinolin-2-yl)(1-κN-pyridin-2-ylmethylidene)-κN-amine]chloridoruthenium(II) Chloride | acs.org |
| 6-Chloro-11H-indolo[3,2-c]quinoline | Substitution with ethane-1,2-diamine to give ligand L¹ | [Os(p-cymene)Cl₂]₂ | [(η⁶-p-cymene)Os(L¹)Cl]Cl | nih.gov |
| 8-Amino-6-(4-methylpiperazin-1-yl)-indolo[3,2-c]quinoline | In situ Schiff base with 2-pyridinecarboxaldehyde | [Ru(p-cymene)Cl₂]₂ | (η⁶-p-Cymene)[6-(4-methylpiperazin-1-yl)-κN-(pyridin-2-yl-methylene)-11H-indolo[3,2-c]quinolin-8-κN-amine]chloridoruthenium(II) Chloride | acs.org |
Preparation of Hybrid and Conjugate Systems Incorporating the this compound Moiety
Hybrid molecules, which covalently link the this compound core to other chemical entities, are synthesized to create multifunctional compounds.
Indoloquinoline-Piperazine Hybrids: These hybrids combine the indoloquinoline scaffold with a piperazine (B1678402) ring. For example, derivatives such as 2-amino-6-(4-methylpiperazin-1-yl)-indolo[3,2-c]quinoline have been synthesized. acs.org These hybrids often serve a dual purpose, acting as a new chemical entity and as a ligand for subsequent metal complexation, creating more complex systems. acs.org
Indoloquinoline-Artesunate Conjugates: The antimalarial drug artesunate (B1665782) has been conjugated to the indoloquinoline framework. The synthesis involves creating an amino-functionalized indoloquinoline linker, for example, by reacting 6-chloro-11H-indolo[3,2-c]quinoline with a diamine like 1,3-diaminopropane. The resulting N¹-(11H-indolo[3,2-c]quinolin-6-yl)propane-1,3-diamine is then coupled to the carboxylic acid group of artesunate using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDTI) and 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net
Indoloquinoline-Pyrimidine Hybrids: Although demonstrated on the isomeric indolo[3,2-c]isoquinoline scaffold, the principle of creating hybrids with other heterocyclic systems like pyrimidine (B1678525) is a viable strategy. Such syntheses involve multi-step sequences where the different heterocyclic components are built onto each other or coupled together. nih.gov
Structure Activity Relationship Sar Studies of 11h Indolo 3,2 C Quinoline Derivatives
Positional Effects of Substituents on the Biological Activity Profiles of 11H-Indolo[3,2-c]quinolines
The location of substituents on the tetracyclic ring system of 11H-indolo[3,2-c]quinoline is a determining factor for both the potency and selectivity of its biological activity.
Substitutions at the C10 position have been extensively studied, particularly in the context of kinase inhibition. Halogen atoms at this position dramatically influence the inhibitory profile against DYRK1A kinase. The introduction of a 10-iodo substituent results in highly potent and selective DYRK1A inhibitors. nih.govacs.org For instance, the 10-iodo derivatives 5j and 5o demonstrated IC₅₀ values of 6 nM and 22 nM, respectively, for DYRK1A, with significant selectivity over other related kinases. acs.orgnih.gov In contrast, replacing the iodine with bromine slightly improves DYRK1A inhibition but reduces selectivity against DYRK2. acs.orgnih.gov While 10-chloro derivatives are potent DYRK1A inhibitors, they exhibit poor selectivity, also inhibiting other kinases like DYRK1B, CLKs, and CDK9. acs.orgnih.gov A smaller halogen like fluorine at C10 leads to a marked decrease or complete loss of activity. acs.orgnih.gov
Conversely, the C8 position appears to be intolerant to substitutions. The introduction of groups at this position leads to the elimination of DYRK1A inhibitory activity, which is attributed to steric hindrance within the ATP-binding pocket of the kinase. acs.orgnih.gov
The C6 position is another key site for modification. A series of 6-amino-11H-indolo[3,2-c]quinoline derivatives have been synthesized and shown to possess cytotoxic effects against various cancer cell lines. nih.govpsu.edu The nature of the amino substituent at this position directly impacts the compound's anticancer activity. psu.edu
| Position | Substituent Type | Effect on DYRK1A Inhibition | Selectivity Profile |
|---|---|---|---|
| C10 | Iodo (-I) | Strongly potent | High selectivity against DYRK1B, DYRK2, CLKs |
| C10 | Bromo (-Br) | Potent | Diminished selectivity vs. DYRK2 |
| C10 | Chloro (-Cl) | Potent | Low selectivity vs. other DYRKs, CLKs, CDK9 |
| C10 | Fluoro (-F) | Weak or inactive | N/A |
| C10 | Methoxy (B1213986) (-OCH₃) | Potent | Also inhibits CDK9 |
| C8 | Various | Eliminates activity | N/A (Inactive) |
| C6 | Amino groups | Contributes to cytotoxicity | Varies with substituent |
Molecular Features Governing Kinase Inhibitory Selectivity of this compound Derivatives
The quest for selective kinase inhibitors is a major focus in drug discovery, and SAR studies of 11H-indolo[3,2-c]quinolines have provided a clear roadmap for achieving this. The unsubstituted this compound-6-carboxylic acid was initially identified as a moderately selective inhibitor of DYRK1A. acs.org
Fine-tuning the substitution pattern, particularly at the C10 position, proved crucial for enhancing selectivity. As established, a 10-iodo substituent is the optimal feature for conferring high selectivity for DYRK1A over the closely related DYRK1B (which shares 85% sequence identity in the catalytic domain), DYRK2, and various CLK family members. acs.orgnih.gov X-ray crystallography studies have confirmed that these inhibitors bind within the ATP-binding site of DYRK1A, and the 10-iodo group forms specific interactions that are less favorable in the binding pockets of other kinases. nih.govacs.org
In contrast, 10-chloro derivatives, while potent, fail to discriminate effectively between these related kinases. acs.orgnih.gov The substitution of the 10-halogen with a methoxy group also results in a loss of selectivity, with the resulting compound inhibiting both DYRK1A and CDK9. acs.org The elimination of activity with C8 substituents further underscores the precise structural requirements within the kinase ATP-binding pocket. acs.orgnih.gov
| Compound ID (Reference) | C10-Substituent | DYRK1A IC₅₀ (nM) | Key Selectivity Notes |
|---|---|---|---|
| 5a | -H | 2600 | Moderate initial selectivity |
| 5h | -Cl | 31 | Low selectivity (inhibits DYRK1B, DYRK2, CLKs) |
| 5i | -Br | <31 | Diminished selectivity vs. DYRK2 |
| 5j | -I | 6 | High selectivity (>100-fold vs. other kinases) |
| 5o | -I | 22 | High selectivity (>100-fold vs. other kinases) |
| 5k | -OCH₃ | Potent | Not selective (also inhibits CDK9) |
Impact of Nitrogen Methylation at N11 on the Cytotoxicity of Indolo[3,2-c]quinolines
Modification of the indole (B1671886) nitrogen at the N11 position has a profound impact on the cytotoxic properties of these compounds. Specifically, the methylation of N11 in the 6-amino-indolo[3,2-c]quinoline series leads to a significant increase in cytotoxicity against a range of human cancer cell lines, including leukemia (MV4-11), non-small cell lung cancer (A549), and colon cancer (HCT116). nih.gov
For example, compound 7p , an N11-methylated derivative, was identified as a highly potent cytotoxic agent with IC₅₀ values of 0.052 µM against MV4-11 and 0.007 µM against HCT116 cells. nih.gov This increased potency is linked to enhanced DNA interaction. A comparative study showed that an N11-methylated compound (7h ) had a DNA binding constant of 4.84 x 10⁶ L/mol, which was significantly higher than its N11-unsubstituted counterpart (5g ) with a constant of 1.05 x 10⁶ L/mol. nih.gov This suggests that the N11-methyl group enhances the ability of the molecule to intercalate into DNA, thereby boosting its cytotoxic effect. nih.gov
Mechanistic Investigations of 11h Indolo 3,2 C Quinoline Bioactivity
DNA Interaction Studies of 11H-Indolo[3,2-c]quinoline Derivatives
The planar nature of the this compound scaffold makes it an ideal candidate for interacting with DNA. This interaction can occur through several mechanisms, including intercalation between base pairs, stabilization of alternative DNA structures like G-quadruplexes, and in some cases, leading to DNA cleavage.
The flat, aromatic structure of 11H-indolo[3,2-c]quinolines allows them to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This mode of binding is a recognized mechanism of action for many cytotoxic agents. The planarity of the indolo[3,2-c]quinoline ring system is a critical feature for effective DNA intercalation, a property not shared by non-planar analogues like indolo[3,2-d]benzazepines. capes.gov.bracs.orgnih.gov Studies have demonstrated that this intercalation can disrupt DNA replication and other processes, contributing to the cytotoxic effects observed in cancer cells.
Some planar derivatives of this compound have been shown to induce supercoiling in DNA, which is indicative of an intercalative binding mode. capes.gov.br This interaction is considered a key part of the mechanism of action for their antiproliferative activities. acs.orgnih.govnih.gov The cytotoxic effects of these compounds are often dependent on the nature of the side chains attached to the planar nucleus. grafiati.com
Beyond the canonical double helix, DNA can form alternative secondary structures, such as G-quadruplexes (G4s). These structures are found in regions of the genome that are important for regulating gene expression, such as in the promoter regions of oncogenes and at the ends of chromosomes (telomeres). The stabilization of G4 structures by small molecules can interfere with these regulatory processes, making G4s attractive targets for anticancer drug development. nih.govsciforum.netrsc.org
Derivatives of the related indolo[3,2-b]quinoline scaffold have been extensively studied as G4 stabilizers. nih.govsciforum.net These compounds have been shown to selectively stabilize G4 structures over duplex DNA, leading to the downregulation of oncogenes like KRAS and subsequent apoptosis in cancer cells. sciforum.net The ability of these ligands to stabilize G4 DNA is influenced by the number and position of basic side chains. nih.gov For instance, certain trisubstituted indolo[3,2-b]quinolines have demonstrated high G4 thermal stabilization. nih.gov While research has heavily focused on the [3,2-b] isomers, the planar indolo[3,2-c]quinoline scaffold is also recognized for its potential to create effective G-quadruplex stabilizers. acs.orgnih.gov For example, the benzoannulated analogue PSI99A is a known telomerase inhibitor that preferentially binds to DNA G-quadruplexes. thieme-connect.de
Certain derivatives of this compound have been investigated for their ability to induce DNA cleavage. For instance, compounds from the indolo[3,2-c]quinoline-1,4-dione series have demonstrated DNA-cleavage activity. nih.gov The compound 5H-indolo[3,2-c]quinolin-6(11H)-one has shown unique photo-induced DNA cleavage activity. scite.airesearchgate.net Furthermore, mechanistic studies on bis-indolo[3,2-c]quinolines, such as compound 25 , have shown that it can induce DNA fragmentation, which is a hallmark of apoptosis. nih.gov These findings suggest that DNA, along with topoisomerases, are primary targets for the antiproliferative effects of these compounds. nih.gov
Enzyme Inhibition Profiles of this compound
In addition to direct DNA interactions, this compound derivatives have been shown to inhibit the activity of several crucial cellular enzymes, further contributing to their biological effects.
Topoisomerases are enzymes that manage the topology of DNA and are essential for DNA replication, transcription, and repair. They are well-established targets for cancer chemotherapy. Several studies have identified this compound derivatives as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). acs.orgnih.goveurekaselect.comnih.govresearchgate.net
Derivatives of indolo[3,2-c]quinoline-1,4-dione have been shown to stimulate the formation of cleavable complexes with both Topo I and Topo II, which is a key mechanism of topoisomerase poisons. nih.gov One of the most active compounds in this series, 3-Methoxy-11H-pyrido[3',4':4,5]pyrrolo[3,2-c] quinoline-1,4-dione (AzalQD), inhibits the catalytic activity of both enzymes, although it is more potent against Topo I. nih.gov The Topo I cleavage patterns induced by AzalQD are nearly identical to those of the known Topo I inhibitor camptothecin. nih.gov
Recent research has highlighted other potent derivatives. Compound 5g demonstrated significant Topo I inhibitory activity with an IC50 value of 2.9 μM, while compound 8 showed notable Topo II inhibition with an IC50 of 6.82 μM. nih.govresearchgate.net Similarly, compounds 30B and 28d were found to be better Topo I inhibitors than the reference drug camptothecin. researchgate.net These findings underscore that the inhibition of topoisomerases is a primary mechanism for the antiproliferative activity of many indolo[3,2-c]quinoline derivatives. nih.gov
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes. Their dysregulation is a common feature of many diseases, including cancer and neurodegenerative disorders, making them important therapeutic targets. The this compound scaffold has proven to be a valuable template for the design of inhibitors for several kinases.
DYRK1A Inhibition: A significant focus of research has been on the inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). acs.orgnih.govresearchgate.netnih.govmdpi.com Overexpression of DYRK1A is implicated in the neurological alterations seen in Down syndrome. acs.orgnih.govresearchgate.netnih.gov The this compound-6-carboxylic acid was identified as a moderate but selective DYRK1A inhibitor. acs.orgnih.gov Structure-activity relationship studies led to the development of 10-iodo-substituted derivatives, which are highly potent and selective DYRK1A inhibitors. acs.orgnih.govnih.gov For instance, 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid (KuFal194) exhibits an IC50 of 6 nM for DYRK1A. mdpi.com X-ray crystallography has confirmed that these inhibitors bind within the ATP-binding site of the kinase. acs.orgnih.govresearchgate.netnih.gov
CDK Inhibition: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Some metal-free indolo[3,2-c]quinolines have been shown to inhibit CDK2/cyclin E. researchgate.netnih.gov For example, N'-(11H-Indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine (IQDMA) has been shown to downregulate CDK1 and CDK2. thieme-connect.de Additionally, compound 30B exhibited moderate activity against CDK2 with an IC50 of 1.60 µM. researchgate.net
GSK3β Inhibition: Glycogen synthase kinase 3β (GSK3β) is involved in numerous cellular pathways. While some derivatives with polar H-bond acceptor substituents in the 8-position were inactive against DYRK1A, they showed moderate and selective inhibition of GSK3β. nih.gov
Sirtuin Inhibition: Sirtuins are a class of proteins that play a role in cellular regulation. There is evidence suggesting that indolo[3,2-c]pyrazolo[3,4-f]quinolines may act as potential sirtuin inhibitors. researchgate.netresearchgate.net
IGF-1R Inhibition: The insulin-like growth factor 1 receptor (IGF-1R) is another kinase target. While not a primary focus, the broad screening of indolo[3,2-c]quinoline derivatives against various kinases suggests potential for activity against a range of targets.
Table 1: Selected this compound Derivatives and their Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| This compound-6-carboxylic acid (5a) | DYRK1A | 2.6 | acs.orgnih.gov |
| 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid (KuFal194) | DYRK1A | 0.006 | mdpi.com |
| 30B | CDK2 | 1.60 | researchgate.net |
| 5g | Topoisomerase I | 2.9 | nih.govresearchgate.net |
| 8 | Topoisomerase II | 6.82 | nih.govresearchgate.net |
β-Haematin Inhibition in the Context of Antimalarial Activity
A key mechanism for the antimalarial action of quinoline-based drugs is the inhibition of hemozoin formation. During the intraerythrocytic stage of its life cycle, the malaria parasite Plasmodium falciparum digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin, which is identical to β-haematin.
Derivatives of this compound have been shown to interfere with this vital detoxification process. Research into hybrids of artesunate (B1665782) and indoloquinolines has demonstrated that these molecules are potent inhibitors of β-haematin formation. rsc.org For instance, an artesunate-indolo[3,2-c]quinoline hybrid (designated as compound 6 in a study) exhibited approximately 40 times higher β-haematin inhibition activity than its non-hybridized counterpart. rsc.org This enhanced inhibitory action is a critical factor in the increased antiplasmodial activity observed in these hybrid compounds. rsc.orgrsc.org The planar structure of the indolo[3,2-c]quinoline scaffold is thought to facilitate its interaction with heme, preventing its polymerization into β-haematin and leading to a buildup of toxic heme that ultimately kills the parasite. researchgate.net
Table 1: β-Haematin Inhibition by an this compound Hybrid
| Compound | Description | Relative β-Haematin Inhibition Activity |
|---|---|---|
| Hybrid 6 | Artesunate-indolo[3,2-c]quinoline hybrid | ~40x higher than non-hybridized compound rsc.org |
Cellular Pathway Modulations by 11H-Indolo[3,2-c]quinolines
In the context of anticancer activity, 11H-indolo[3,2-c]quinolines modulate several critical cellular pathways that control cell proliferation, survival, and death.
Apoptosis Induction Pathways (e.g., Caspase Activation, JNK Signaling Pathway)
Several derivatives of this compound are potent inducers of apoptosis, or programmed cell death, in cancer cells. One extensively studied derivative, N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine (IQDMA), triggers apoptosis through multiple mechanisms. researchgate.netnih.gov
Mechanistic studies in human lung adenocarcinoma (A549) and leukemia (K562, HL-60) cells have shown that IQDMA activates the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govacs.org The activation of the JNK/p38 MAPK pathway is crucial for initiating the apoptotic cascade. nih.gov This signaling leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2, Mcl-1, XIAP, and survivin. nih.gov This shift in the balance of apoptotic regulators results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3. nih.govgenesandcancer.com
Furthermore, IQDMA treatment leads to the upregulation of the Fas ligand (FasL), a key protein in the extrinsic apoptosis pathway. researchgate.netacs.org This upregulation, mediated by JNK, triggers the activation of caspase-8, which then also activates caspase-3, amplifying the apoptotic signal. acs.org The culmination of these events is characterized by the formation of apoptotic bodies and the cleavage of poly (ADP-ribose) polymerase (PARP), both hallmarks of apoptosis. researchgate.net
Table 2: Apoptosis Induction by the this compound Derivative IQDMA
| Cell Line | Key Molecular Events | Pathway Implicated |
|---|---|---|
| A549 (Lung) | Upregulation of Bax; Downregulation of Bcl-2, Mcl-1, XIAP, survivin; Cytochrome c release; Caspase-9 & -3 activation. nih.gov | JNK/p38 MAPK Signaling nih.gov |
| K562 (Leukemia) | Upregulation of FasL; Caspase-8 & -3 activation. acs.org | JNK Signaling acs.org |
| HL-60 (Leukemia) | PARP cleavage; Apoptotic body formation; Upregulation of FasL. researchgate.net | Extrinsic Apoptosis Pathway researchgate.net |
Cell Cycle Arrest Mechanisms (e.g., G1/S, S, G2/M phases)
In addition to inducing apoptosis, 11H-indolo[3,2-c]quinolines can halt the proliferation of cancer cells by causing cell cycle arrest. The specific phase of arrest can vary depending on the derivative and the cancer cell type.
The derivative IQDMA has been shown to induce a robust G2/M phase arrest in human lung adenocarcinoma (A549) and leukemia (K562) cells. nih.govacs.org This arrest is associated with a significant decrease in the protein levels of key G2/M transition regulators, including cyclin A, cyclin B1, and cyclin-dependent kinase 1 (Cdk1). researchgate.netnih.gov The JNK signaling pathway also plays an important role in mediating this G2/M arrest. nih.govacs.org
However, other this compound derivatives have been found to arrest the cell cycle at different phases. A study on various derivatives in MV4-11 leukemia cells found that some compounds caused cell cycle arrest at the G1/S transition, while others induced arrest in the S phase. nih.gov This suggests that structural modifications to the this compound scaffold can alter its specific molecular targets within the cell cycle machinery.
Table 3: Cell Cycle Arrest Mechanisms of this compound Derivatives
| Compound/Derivative | Cell Line | Phase of Arrest | Associated Molecular Changes |
|---|---|---|---|
| IQDMA | A549 (Lung) | G2/M nih.gov | Decreased Cyclin A, Cyclin B, Cdk1 nih.gov |
| IQDMA | K562 (Leukemia) | G2/M acs.org | JNK-mediated arrest acs.org |
| Derivative 5g | MV4-11 (Leukemia) | G1/S nih.gov | Inhibition of Topoisomerase I nih.gov |
| Derivative 8 | MV4-11 (Leukemia) | S nih.gov | Inhibition of Topoisomerase II nih.gov |
Gene Expression Modulation Studies (e.g., Upregulation of FasL, p21, p27; Downregulation of CDK1, CDK2)
The bioactivity of 11H-indolo[3,2-c]quinolines is fundamentally linked to their ability to alter the expression of genes that regulate the cell cycle and apoptosis. Treatment of cancer cells with these compounds leads to significant changes in the levels of key regulatory proteins.
As mentioned, the derivative IQDMA upregulates the expression of the death ligand FasL, a direct trigger for the extrinsic apoptotic pathway. researchgate.netacs.org Concurrently, IQDMA causes a marked upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27. researchgate.netacs.org These proteins act as crucial brakes on the cell cycle engine. By binding to and inhibiting the activity of cyclin-CDK complexes, p21 and p27 prevent cells from progressing through the cell cycle, contributing to the observed G2/M arrest. researchgate.net
Complementing the upregulation of inhibitors, IQDMA also leads to the downregulation of the protein expression of essential cyclin-dependent kinases, specifically Cdk1 and Cdk2. researchgate.net The reduction in these kinases, which are required for the G2/M and G1/S transitions, respectively, further ensures the halt of cell proliferation. researchgate.net These coordinated changes in gene expression effectively dismantle the cell's ability to divide and promote its self-destruction.
Table 4: Gene Expression Modulation by the this compound Derivative IQDMA
| Gene/Protein | Modulation | Functional Consequence | Cell Line |
|---|---|---|---|
| FasL | Upregulation researchgate.netacs.org | Induction of extrinsic apoptosis acs.org | HL-60, K562 researchgate.netacs.org |
| p21 | Upregulation researchgate.netacs.org | Cell cycle arrest (G2/M) acs.org | HL-60, K562 researchgate.netacs.org |
| p27 | Upregulation researchgate.net | Cell cycle arrest (G2/M) researchgate.net | HL-60 researchgate.net |
| CDK1 | Downregulation researchgate.net | Cell cycle arrest (G2/M) researchgate.net | HL-60 researchgate.net |
| CDK2 | Downregulation researchgate.net | Inhibition of cell cycle progression researchgate.net | HL-60 researchgate.net |
Computational and Theoretical Studies of 11h Indolo 3,2 C Quinoline
Molecular Docking and Ligand-Target Interaction Analysis of 11H-Indolo[3,2-c]quinoline Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how this compound derivatives interact with their biological targets at the molecular level.
One area of focus has been the interaction of these compounds with topoisomerases, which are enzymes that regulate the overwinding or underwinding of DNA. A series of 6-amino-11H-indolo[3,2-c]quinoline derivatives were synthesized and their interactions with topoisomerases I and II were investigated. Molecular docking studies were conducted to predict the binding affinities and modes of these compounds within the active sites of the crystallized topoisomerase enzymes. The results of these studies help to elucidate the mechanism by which these compounds inhibit the enzymes and exert their anticancer effects. researchgate.net
Another significant target for this compound derivatives is the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). To understand the ligand-target interaction mode, docking studies were performed with representative congeners of this compound-6-carboxylic acids. These studies assumed that the inhibitors act by competing with ATP at its binding site. The docking of these derivatives into the ATP binding pocket of a published DYRK1A structure provided insights into the plausible binding poses. These computational models were further validated by X-ray structure determination of co-crystallized compounds, which confirmed the predicted binding mode within the ATP binding site. nih.govacs.org
The following table summarizes key findings from molecular docking studies of this compound derivatives:
| Derivative Class | Target | Key Findings from Molecular Docking |
| 6-amino-11H-indolo[3,2-c]quinolines | Topoisomerases I and II | Prediction of binding affinities and modes within the enzyme active sites. researchgate.net |
| This compound-6-carboxylic acids | DYRK1A | Docking into the ATP binding pocket revealed plausible binding poses, which were confirmed by X-ray crystallography. nih.govacs.org |
Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Compounds
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound derivatives, QSAR studies have been employed to understand the physicochemical properties that govern their therapeutic effects.
In a study of indolo[3,2-c]quinolines with antimalarial activity, the relationship between the compounds' physicochemical properties and their in vitro activity was investigated. The analysis revealed a poor correlation between antimalarial activity and hydrophobicity. However, a significant portion of the observed variation in activity could be attributed to the size of the side chain attached to position 9 of the indoloquinoline ring. Specifically, an increase in the size of the dibasic side chain generally led to a reduction in activity, suggesting that it fits into a receptor site of limited size. More importantly, the charge on the distal nitrogen (N3) of the side chain was found to account for 75% of the observed variation in activity. A larger positive charge on this nitrogen was associated with improved antimalarial activity, indicating that this nitrogen is likely protonated and acts as a hydrogen bond donor in the drug-receptor interaction. nih.gov
While comprehensive 3D-QSAR studies on this compound are not extensively reported in the provided literature, studies on closely related scaffolds like indolo[1,2-b]quinazoline derivatives have utilized methods such as Comparative Molecular Field Analysis (CoMFA). Such studies on analogous compounds have highlighted the importance of electrostatic and steric effects of substituents in modulating anticancer activity. researchgate.net These findings suggest that similar physicochemical properties could be critical for the activity of this compound derivatives.
Key parameters identified in the structure-activity relationship study of antimalarial indolo[3,2-c]quinolines are summarized below:
| Physicochemical Parameter | Correlation with Antimalarial Activity | Implication for Drug Design |
| Hydrophobicity | Poor correlation nih.gov | This parameter may not be a primary driver of activity. |
| Size of side chain at position 9 | Inverse correlation (larger size, lower activity) nih.gov | The receptor site is likely of a limited size. |
| Charge on the distal nitrogen of the side chain | Positive correlation (larger positive charge, higher activity) nih.gov | The distal nitrogen likely acts as a protonated hydrogen bond donor. |
Advanced Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Properties and Reaction Mechanisms, Time-Dependent DFT (TD-DFT) for Spectroscopic Predictions)
Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. While specific studies focusing solely on this compound are limited in the provided results, research on the closely related indolo[3,2-c]isoquinoline scaffold and other quinoline (B57606) derivatives provides valuable insights into the application of these methods.
DFT has been employed to identify the atomic structure and electronic characteristics of novel indolo[3,2-c]isoquinoline derivatives. These calculations can determine parameters such as ionization potentials, electron affinities, global hardness, softness, and electrophilicity, which are crucial for understanding the reactivity of the compounds. tandfonline.com Furthermore, DFT calculations have been used to investigate the thermodynamic stability of quinoline derivatives by calculating enthalpies, Gibbs free energies, and entropies. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) provides information about the charge transfer within the molecule. researchgate.net
TD-DFT is a widely used method for simulating excited-state properties and predicting spectroscopic behavior. For indolo[3,2-c]isoquinoline analogues, TD-DFT calculations with the B3LYP functional have been used to understand their optical spectra (absorption and emission). nih.gov Such studies can predict how different substituents will affect the UV-visible spectra of the compounds. nih.gov For other quinoline-based materials, TD-DFT has been utilized to calculate electronic absorption and emission spectra in various solvents, with the results being compared to experimental data. kab.ac.ug
The table below outlines the types of information that can be obtained from quantum chemical calculations on quinoline-based compounds:
| Computational Method | Properties Investigated | Examples of Findings for Related Compounds |
| DFT | Electronic structure, reactivity parameters, thermodynamic stability | Determination of ionization potential, electron affinity, HOMO-LUMO gap, and global hardness and softness. tandfonline.comresearchgate.net |
| TD-DFT | Excited-state properties, spectroscopic predictions | Simulation of UV-visible absorption and emission spectra, understanding the effect of substituents on optical properties. nih.govkab.ac.ug |
In Silico Pharmacokinetic and Pharmacodynamic Property Predictions in this compound Design (e.g., ADME for molecular optimization)
In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are essential in modern drug discovery for the early assessment of a compound's pharmacokinetic profile. These predictions help in the optimization of lead compounds to improve their drug-like properties.
For novel 3-indoloylquinoline alkaloids, which share structural similarities with the this compound scaffold, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles have been generated. These studies predict bioavailability and related properties such as solubility and lipophilicity even before a compound is synthesized.
The following table summarizes the key ADME parameters that are typically predicted in silico for quinoline-based compounds and their importance in drug design:
| ADME Parameter | Importance in Drug Design |
| A bsorption | Predicts how well a drug is absorbed into the bloodstream, often correlated with gastrointestinal (GI) absorption for orally administered drugs. |
| D istribution | Describes how a drug spreads throughout the body's tissues and fluids. |
| M etabolism | Predicts how the body chemically modifies a drug, which can affect its efficacy and toxicity. |
| E xcretion | Foresees how a drug and its metabolites are eliminated from the body. |
Advanced Spectroscopic and Structural Characterization of 11h Indolo 3,2 C Quinoline and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 11H-indolo[3,2-c]quinoline derivatives. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule, respectively.
In ¹H NMR spectra of this compound-6-carboxylic acid derivatives, the proton of the indole (B1671886) NH group typically appears as a singlet in the downfield region, around δ 11.5-12.3 ppm. thieme-connect.deacs.org Aromatic protons resonate in the range of δ 7.1-9.2 ppm, with their specific chemical shifts and coupling constants being dependent on the substitution pattern on the heterocyclic core. thieme-connect.deacs.org For instance, in 2-amino-11H-indolo[3,2-c]quinoline, the H¹¹ proton of the indole appears as a singlet at δ 12.32 ppm, while the H⁶ proton is observed at δ 9.20 ppm. acs.org
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the heterocyclic rings display signals in the aromatic region of the spectrum. thieme-connect.de For example, in a series of this compound-6-carboxylic acids, the carbon signals were observed between δ 111 and 175 ppm. thieme-connect.de The carbonyl carbon of the carboxylic acid group is typically found at the lower end of this range. thieme-connect.de
For fluorinated derivatives, ¹⁹F NMR is a powerful tool. In the case of trifluoromethyl-substituted this compound-6-carboxylic acids, the fluorine atoms provide distinct signals that can confirm the presence and electronic environment of the trifluoromethyl group. thieme-connect.de Two-dimensional NMR techniques, such as COSY, HMBC, and NOESY, are also employed to establish connectivity between protons and carbons, further confirming the structural assignments. rsc.org
Table 1: Selected ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ ppm) |
|---|---|---|---|
| 2-Amino-11H-indolo[3,2-c]quinoline | DMSO-d₆ | H¹¹ | 12.32 (s) |
| H⁶ | 9.20 (s) | ||
| H⁷ | 8.21 (d, J = 7.9 Hz) | ||
| Aromatic H | 7.11-7.82 (m) | ||
| NH₂ | 5.60 (s) | ||
| This compound-6-carboxylic acid | DMSO-d₆ | Indole-NH | 11.63 (s) |
| COOH | 12.78 (s) | ||
| Aromatic H | 7.31-8.58 (m) | ||
| 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid | DMSO-d₆ | Indole-NH | 11.62 (s) |
| COOH | 13.05 (br s) | ||
| Aromatic H | 7.41-8.66 (m) |
Data sourced from multiple studies. thieme-connect.deacs.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.
For various synthesized this compound-6-carboxylic acids, HRMS data has been reported to be in excellent agreement with the calculated theoretical values, typically with a mass accuracy of less than 5 ppm. thieme-connect.de For example, the calculated mass for C₁₆H₉BrN₂O₂ ([M]⁺) was 339.9847, and the found mass was 339.9842. thieme-connect.de Similarly, for C₁₇H₉F₃N₂O₂, the calculated mass was 330.0616, and the found mass was 330.0614. thieme-connect.de ESI-MS is also used to characterize metal complexes of this compound ligands, where it helps in identifying the molecular ion peak and fragmentation patterns, confirming the coordination of the metal to the ligand. acs.org
Table 2: HRMS Data for Selected this compound Derivatives
| Compound | Molecular Formula | Calculated m/z [M]⁺ | Found m/z [M]⁺ |
|---|---|---|---|
| 8-Bromo-11H-indolo[3,2-c]quinoline-6-carboxylic acid | C₁₆H₉BrN₂O₂ | 339.9847 | 339.9842 |
| 8-Chloro-11H-indolo[3,2-c]quinoline-6-carboxylic acid | C₁₆H₉ClN₂O₂ | 296.0353 | 296.0355 |
| 8-(Trifluoromethyl)-11H-indolo[3,2-c]quinoline-6-carboxylic acid | C₁₇H₉F₃N₂O₂ | 330.0616 | 330.0614 |
| 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid | C₁₆H₉IN₂O₂ | 387.9709 | 387.9704 |
Data sourced from a study on the synthesis of this compound-6-carboxylic acids. thieme-connect.de
Vibrational and Electronic Spectroscopy (e.g., IR, UV-Vis) for Functional Group Analysis and Electronic Transitions
Vibrational and electronic spectroscopy provide critical information regarding the functional groups and electronic properties of this compound compounds.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. In this compound derivatives, the N-H stretching vibration of the indole ring is typically observed in the region of 3050-3400 cm⁻¹. thieme-connect.deacs.org For carboxylic acid derivatives, the C=O stretching vibration of the carboxyl group appears as a strong absorption band around 1620-1670 cm⁻¹. thieme-connect.de Other characteristic bands include C=C and C=N stretching vibrations within the aromatic system. acs.org
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the π-conjugated system of 11H-indolo[3,2-c]quinolines. These compounds typically exhibit multiple absorption bands in the UV-Vis region, corresponding to π-π* transitions. nih.gov The position and intensity of these bands can be influenced by substituents on the heterocyclic core and the solvent used. For instance, a study on novel indolo[3,2-c]isoquinoline-5-one-6-yl thieme-connect.denih.govarkat-usa.orgtriazolo[3,4-b] thieme-connect.dearkat-usa.orgnih.govthiadiazole analogues investigated the effect of electron-donating and electron-withdrawing substituents on the electronic transitions using UV spectroscopy and theoretical calculations. nih.gov
Table 3: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Indole N-H stretch | 3050 - 3400 |
| Carboxylic acid C=O stretch | 1620 - 1670 |
| C-H stretch (aromatic) | ~3050 |
| C=C and C=N stretch (aromatic) | 1500 - 1630 |
Data compiled from various spectroscopic studies. thieme-connect.deacs.org
X-ray Crystallography and Solid-State Structure Analysis of this compound and its Ligand-Protein Complexes
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of several this compound derivatives and their metal complexes has been determined. nih.gov For example, the structure of N-(11H-indolo[3,2-c]quinolin-6-yl)-ethane-1,2-diamine (L¹) as a hydrochloride salt was elucidated, providing detailed insights into its molecular geometry. nih.gov The planar nature of the this compound scaffold is a key feature that is thought to enhance its ability to intercalate with DNA.
Furthermore, X-ray crystallography has been instrumental in understanding the interaction of this compound derivatives with biological targets. The co-crystal structures of 10-iodo-substituted this compound-6-carboxylic acids with the protein kinase DYRK1A have been determined. acs.orgnih.govnih.gov These studies confirmed the binding mode of the inhibitors within the ATP binding site of the enzyme, providing a structural basis for their inhibitory activity and guiding the design of more potent and selective inhibitors. acs.orgnih.govnih.gov The crystal structure of an ethyl ester of a 10-iodo-substituted derivative has also been reported as a monohydrate. acs.orgnih.gov
Specialized Research Applications of 11h Indolo 3,2 C Quinoline Derivatives
Anticancer Research Paradigms and In Vitro Efficacy against Various Cancer Cell Lines (e.g., Leukemia, Colon, Lung, Breast Cancer)
Derivatives of 11H-indolo[3,2-c]quinoline have shown significant potential as anticancer agents, with numerous studies highlighting their potent antiproliferative effects against a variety of cancer cell lines. The planar, aromatic nature of the indoloquinoline core allows it to intercalate with DNA, a mechanism that can disrupt DNA replication and transcription, ultimately leading to cytotoxicity in cancer cells. nih.gov
Research has demonstrated the in vitro efficacy of these compounds against several types of cancer:
Leukemia: Certain this compound derivatives have exhibited notable activity against leukemia cell lines. For instance, one derivative demonstrated a 50% growth inhibition (GI50) at a concentration of 1.98 μM in HL-60 leukemia cells. nih.gov Another study reported a derivative, compound 7p, to be highly active against the MV4-11 human leukemia cell line with an IC50 value of 0.052 μM. nih.gov Treatment of K562 leukemia cells with a specific derivative, IQDMA, resulted in G2/M phase cell cycle arrest and apoptosis. researchgate.net
Colon Cancer: Significant cytotoxic effects have also been observed in colon cancer cell lines. Compound 7p showed selective activity against the HCT116 colon cancer cell line with an IC50 value of 0.007 μM. nih.gov
Lung Cancer: The antiproliferative activity extends to non-small cell lung cancer. Compound 7p was effective against the A549 lung cancer cell line with an IC50 of 0.112 μM. nih.gov
Breast Cancer: Derivatives have been tested against breast cancer cell lines like MCF-7 and MDA-MB-231. researchgate.net A 10-Iodo derivative showed activity in the low nanomolar range against MDA-MB-231 cells. Additionally, some thiazoloindolo[3,2-c]quinoline derivatives have shown potent growth inhibitory effects on MCF-7 and MDA-MB-231 cell lines. researchgate.net
Structure-activity relationship (SAR) studies have been crucial in optimizing the anticancer efficacy of these compounds. For example, the introduction of a methyl group at the N-11 position has been shown to significantly increase cytotoxicity. nih.gov Furthermore, the addition of basic amino-substituted side chains has been explored to improve the pharmacological profile of related indoloquinoline alkaloids. nih.gov
Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Reported Value (μM) |
|---|---|---|---|
| This compound | HL-60 (Leukemia) | GI50 | 1.98 nih.gov |
| Compound 7p | MV4-11 (Leukemia) | IC50 | 0.052 nih.gov |
| Compound 7p | HCT116 (Colon) | IC50 | 0.007 nih.gov |
| Compound 7p | A549 (Lung) | IC50 | 0.112 nih.gov |
| 10-Iodo derivative | MDA-MB-231 (Breast) | GI50 | Low Nanomolar |
| IQDMA | K562 (Leukemia) | - | Induces G2/M arrest researchgate.net |
Antimicrobial Research Paradigms and In Vitro Efficacy against Microorganisms
The this compound scaffold has been a foundation for the development of compounds with significant antimicrobial properties. Research has demonstrated that derivatives of this compound exhibit noteworthy in vitro efficacy against a range of bacterial and fungal pathogens.
Studies have shown that specific structural modifications can enhance the antimicrobial activity of these compounds. For instance, a series of hybrid indolo[3,2-c]isoquinoline derivatives bearing pyrimidine (B1678525) and piperazine (B1678402) rings were synthesized and evaluated. nih.gov Compounds with fluorine and methyl substitutions showed enhanced activity against both bacterial and fungal strains. It was observed that the introduction of an electron-withdrawing group, such as fluorine, significantly boosts antibacterial activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, as well as antifungal activity. nih.gov Conversely, the presence of electron-donating groups like methyl and methoxy (B1213986) enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov
Specifically, certain hybrid compounds with pyrimidine rings demonstrated good activity against E. coli and K. pneumonia. nih.gov Furthermore, derivatives incorporating fluorine and methyl groups were found to be highly effective against the fungi Aspergillus niger, Aspergillus oryzae, Candida albicans, and Penicillium chrysogenum. nih.gov The parent compounds, isocryptolepine and neocryptolepine, which are isomers of the this compound core, have also shown activity against methicillin-resistant Staphylococcus aureus (MRSA). uit.no
The indoloquinoline framework is a key feature of several alkaloids, such as cryptolepine (B1217406), neocryptolepine, and isocryptolepine, which are known for their potent antimalarial properties. dntb.gov.uanih.gov These natural products, isolated from the West African plant Cryptolepis sanguinolenta, have served as a scaffold for the synthesis of new antimalarial agents. dntb.gov.uaokayama-u.ac.jp
Research has focused on synthesizing derivatives of this compound to enhance their antimalarial efficacy and reduce cytotoxicity. dntb.gov.uaresearchgate.net In one study, a series of indolo[3,2-c]quinolines were synthesized and evaluated for their in vitro activity against a chloroquine-resistant strain of Plasmodium falciparum. nus.edu.sg The most active compound, 3-chloro-8-methoxy-9-(4-methyl-1-piperazinylmethyl)-11H-indolo[3,2-c]quinoline trihydrochloride, was found to be approximately 104 times more active than chloroquine (B1663885) in vitro. nus.edu.sg
Structure-activity relationship studies have revealed that a basic side chain at position 9 of the indoloquinoline ring is crucial for antimalarial activity. nus.edu.sg The charge on the distal nitrogen of this side chain was found to be a significant factor, with a larger positive charge correlating with improved activity. nih.gov This suggests that the protonated nitrogen acts as a hydrogen bond donor in the drug-receptor interaction. nih.gov Another study on indolo[3,2-b]quinoline carboxamides identified a derivative that targets the food vacuole of the parasite, inhibiting hemoglobin uptake and β-hematin formation. nih.gov
Recent research has highlighted the potential of this compound derivatives as anti-tuberculosis (anti-TB) agents. nih.gov The mechanism of action for some of these compounds against Mycobacterium tuberculosis is believed to involve the activation of glutamate (B1630785) kinase, which leads to an overproduction of proline and reactive oxygen species, ultimately causing cell death.
A study involving hybrid indolo[3,2-c]isoquinoline analogs identified two compounds, 6b and 6e, that significantly inhibited M. tuberculosis with a minimum inhibitory concentration (MIC) of 1.0 mg/L. nih.gov In a separate investigation, a series of indeno[1,2-c]quinoline derivatives, which are structurally related to indoloquinolines, were synthesized and evaluated for their anti-TB activity against Mycobacterium tuberculosis H37Rv. nih.gov One of the most active compounds, (E)-N′-[6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene]isonicotinohydrazide, exhibited a significant MIC value of 0.96 μg/mL, which is comparable to the first-line anti-TB drug isoniazid. nih.gov Another derivative, 6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-one, also showed potent activity with an MIC of 2.09 μg/mL. nih.gov
These findings suggest that the indoloquinoline scaffold is a promising starting point for the development of new and effective treatments for tuberculosis.
Neuroscience and Neuroprotective Research Involving 11H-Indolo[3,2-c]quinolines
Derivatives of this compound have emerged as potent and selective inhibitors of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). researchgate.netacs.org This protein kinase is implicated in neurological conditions such as Down syndrome, making its inhibition a key therapeutic strategy. researchgate.net
The compound this compound-6-carboxylic acid was identified as a moderately selective DYRK1A inhibitor. acs.org Further structural modifications led to the development of 10-iodo-substituted derivatives, which proved to be very potent DYRK1A inhibitors with considerable selectivity over closely related kinases. researchgate.netacs.org For example, 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid (KuFal194) demonstrated an in vitro IC50 of 6 nM against DYRK1A. mdpi.com X-ray crystallography has confirmed that these inhibitors bind within the ATP binding site of the kinase. researchgate.net
The selectivity of these compounds is a significant advantage. For instance, the 10-chloro derivative of this compound-6-carboxylic acid showed a two-fold higher potency for DYRK1A inhibition (IC50 = 31 nM) compared to the unsubstituted parent compound, without inhibiting other kinases. mdpi.com This selectivity is crucial for developing targeted therapies with fewer side effects. The potential of these inhibitors as neuroprotective agents is an active area of research.
Table 2: DYRK1A Inhibitory Activity of Selected this compound Derivatives
| Compound | IC50 (DYRK1A) | Notes |
|---|---|---|
| This compound-6-carboxylic acid | 2.6 μM acs.org | Screening hit, moderately selective. acs.org |
| 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid (KuFal194) | 6 nM mdpi.com | Potent inhibitor with considerable selectivity. researchgate.netmdpi.com |
| 10-chloro-11H-indolo[3,2-c]quinoline-6-carboxylic acid | 31 nM mdpi.com | Two-fold higher potency than the unsubstituted parent compound. mdpi.com |
Metal Complexation and Bioinorganic Chemistry Applications of 11H-Indolo[3,2-c]quinolines
The field of bioinorganic chemistry investigates the role of metals in biological systems and leverages this understanding to design novel therapeutic and diagnostic agents. numberanalytics.com Metal complexes, which consist of a central metal ion bonded to one or more organic molecules known as ligands, are a cornerstone of this field. numberanalytics.com The coordination of organic ligands to metal ions can significantly alter physical and biological properties such as solubility, bioavailability, and mechanisms of action. acs.org
Derivatives of this compound have emerged as effective ligands in the development of organometallic complexes, particularly with ruthenium (Ru) and osmium (Os). The planar, heterocyclic structure of the indoloquinoline core is well-suited for coordinating with metal centers, leading to novel compounds with potential applications in medicine. nih.govnih.gov Research has focused on synthesizing and characterizing these metal-arene complexes to explore their structure-activity relationships and potential as anticancer agents. nih.gov
Synthesis and Characterization of Ruthenium(II) and Osmium(II) Complexes
A significant area of research has been the synthesis of half-sandwich ruthenium(II) and osmium(II) arene complexes using this compound-based ligands. nih.govnih.gov Typically, these syntheses involve reacting a substituted 6-chloro-11H-indolo[3,2-c]quinoline with a diamine to create a bidentate ligand. nih.gov This ligand is then reacted with a metal-arene dimer, such as [Ru(p-cymene)Cl₂]₂ or [Os(p-cymene)Cl₂]₂, to form the final organometallic complex. acs.orgnih.gov
For instance, ligands like N-(11H-indolo[3,2-c]quinolin-6-yl)-ethane-1,2-diamine and N′-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine have been successfully used to create a series of ruthenium and osmium complexes. nih.govnih.gov The resulting compounds are comprehensively characterized using methods such as elemental analysis, electrospray ionization mass spectrometry (ESI-MS), various spectroscopic techniques (IR, UV-vis, NMR), and single-crystal X-ray diffraction to confirm their structure. acs.orgnih.govnih.gov
| Ligand Name | Metal-Arene Dimer | Resulting Complex Formula | Reference |
| N-(11H-indolo[3,2-c]quinolin-6-yl)-ethane-1,2-diamine (L¹) | [Ru(p-cymene)Cl₂]₂ | [(η⁶-p-cymene)Ru(L¹)Cl]Cl | nih.govnih.gov |
| N-(11H-indolo[3,2-c]quinolin-6-yl)-ethane-1,2-diamine (L¹) | [Os(p-cymene)Cl₂]₂ | [(η⁶-p-cymene)Os(L¹)Cl]Cl | nih.govnih.gov |
| N′-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine (L²) | [Ru(p-cymene)Cl₂]₂ | [(η⁶-p-cymene)Ru(L²)Cl]Cl | nih.govnih.gov |
| N′-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine (L²) | [Os(p-cymene)Cl₂]₂ | [(η⁶-p-cymene)Os(L²)Cl]Cl | nih.govnih.gov |
| 2-Amino-11H-indolo[3,2-c]quinolines + 2-Pyridinecarboxaldehyde (B72084) | [Ru(p-cymene)Cl₂]₂ | Ruthenium(II)-arene imine complexes | acs.org |
| 2-Amino-11H-indolo[3,2-c]quinolines + 2-Pyridinecarboxaldehyde | [Os(p-cymene)Cl₂]₂ | Osmium(II)-arene imine complexes | acs.org |
Bioinorganic Applications and Research Findings
The primary bioinorganic application explored for these this compound metal complexes is in anticancer research. Studies have shown that the metal-free indolo[3,2-c]quinoline ligands themselves can inhibit cancer cell growth, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) in the high nanomolar range. nih.gov However, complexation with a metal-arene fragment can further modulate this activity.
Research has established structure-activity relationships concerning cytotoxicity, effects on the cell cycle, and inhibition of cyclin-dependent kinases (CDKs). nih.govnih.gov While the indoloquinoline ligands are potent CDK inhibitors, their high cytotoxicity suggests additional molecular targets, such as intercalation into DNA. nih.govnih.gov The formation of metal complexes offers a strategy to potentially enhance these biological effects or alter the mechanism of action. acs.org For example, ruthenium and osmium-arene complexes with indolo[3,2-c]quinoline ligands have demonstrated notable cytotoxicity in human cancer cells.
| Compound Type | Biological Effect | Key Finding | Reference |
| Metal-free indolo[3,2-c]quinolines (e.g., L¹) | Inhibit cancer cell growth in vitro | IC₅₀ values in the high nanomolar range. | nih.gov |
| Ru(II) and Os(II) complexes | Cytotoxicity in human cancer cells | Complexation significantly alters biological properties. | acs.orgnih.gov |
| Ru/Os-arene complexes | Improved cellular accumulation and cytotoxicity | IC₅₀ values reported in the 0.8–3.2 µM range in HeLa cells. |
Q & A
Q. What are the primary synthetic routes for 11H-indolo[3,2-c]quinoline?
Methodological Answer: The synthesis of this compound employs diverse catalytic and photochemical strategies:
- Photochemical Cyclization : Aryl azides derived from 3-bromoquinolines undergo Suzuki-Miyaura cross-coupling, azidation, and UV irradiation (254–366 nm) to yield the target scaffold. This method produced 19 derivatives with yields up to 95%, though nitro substituents are incompatible due to photoreduction .
- Gold-Catalyzed Reactions : A regioselective, one-pot protocol using β-aminoalkynes and aldehydes under mild conditions (room temperature, CH₃CN) constructs the core structure via cyclization and aldehyde coupling .
- Palladium-Mediated Auto-Tandem Catalysis : Combines Buchwald-Hartwig C–N coupling and intramolecular arylation with 4-chloroquinoline and 2-chloroanilines, enabling D-ring functionalization .
Q. Table 1: Comparison of Synthetic Methods
Q. How is regioselectivity controlled during synthesis of derivatives?
Methodological Answer: Regioselectivity is influenced by:
- Catalyst Choice : Gold(I) catalysts favor 6-endo cyclization to form this compound, while thermal conditions may yield regioisomers like quinindoline .
- Substituent Effects : Electron-withdrawing groups (EWGs) on starting materials can destabilize transition states, altering regioselectivity. For example, cyano substituents produce a 31% yield of 38h (desired) and 5% of regioisomer 26a .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) mitigate insolubility during photolysis, preventing film formation that blocks UV radiation .
Advanced Research Questions
Q. What challenges arise in photochemical synthesis with electron-withdrawing substituents?
Methodological Answer: EWGs like nitro (–NO₂) or cyano (–CN) groups complicate photolysis due to:
- Photoreduction : Nitro groups undergo undesired reduction cascades, generating byproducts (e.g., amines) instead of the target scaffold .
- Electronic Effects : EWGs lower the energy barrier for alternative pathways, as seen in cyano-substituted systems yielding regioisomers .
Mitigation Strategies : - Avoid nitro-containing precursors.
- Use triplet sensitizers (e.g., benzophenone) to direct energy transfer and suppress side reactions .
Q. How do structural modifications affect G-quadruplex (G4) ligand activity?
Methodological Answer: Modifications at C2, C6, or C11 positions enhance G4 stabilization and telomerase inhibition:
- Aminopropylamine Side Chains : At C6, derivatives (e.g., 21a-c ) increase G4 melting temperature (ΔTₘ = +15°C) and inhibit telomerase (IC₅₀ = 2–5 µM) .
- Metal Complexation : Ruthenium/osmium-arene complexes with indolo[3,2-c]quinoline ligands show improved cellular accumulation and cytotoxicity (IC₅₀ = 0.8–3.2 µM in HeLa cells) .
Key Finding : Indolo[3,2-c]quinolines outperform indolo[3,2-b] analogs in G4 binding due to planar geometry and hydrogen-bonding capacity .
Q. How do solubility and basicity impact physicochemical properties?
Methodological Answer:
- Solubility : Poor solubility in trifluorotoluene (TFT) during photolysis necessitates polar additives (e.g., DMF) to prevent glassware fouling .
- Basicity : Cyclization increases basicity (pKa ~8.5 for I ) compared to non-cyclized analogs (pKa ~5.2 for II ), affecting bioavailability .
Analytical Tools : Log P (1.8–2.3) and pKa are determined via shake-flask/HPLC and potentiometric titration, respectively .
Q. What methods resolve contradictions in substituent-dependent reaction yields?
Methodological Answer: Discrepancies in yields (e.g., EWGs vs EDGs) are addressed by:
- Mechanistic Studies : DFT calculations to map energy barriers for competing pathways .
- Condition Screening : Testing solvents, catalysts, and temperatures (e.g., Au vs Pd) to optimize regioselectivity .
- Byproduct Analysis : 2D NMR (COSY, NOESY) and LC-MS identify regioisomers or decomposition products .
Q. How does this compound compare to other indoloquinolines in drug design?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
